3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a unique combination of indazole, piperidine, and dihydropyrimidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the preparation of the indazole and piperidine intermediates. The indazole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable halide precursor .
The final step involves the condensation of the indazole and piperidine intermediates with a dihydropyrimidinone precursor under basic conditions to form the target compound . This step may require the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the nucleophilic substitution steps, as well as the development of more efficient catalysts for the final condensation reaction .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.
Major Products
Oxidation: Indazole N-oxides.
Reduction: Hydroxylated dihydropyrimidinone derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indazole moiety may interact with various enzymes and receptors, modulating their activity and leading to downstream effects . The piperidine ring may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Compounds containing the indazole moiety, such as indazole-3-carboxylic acid and indazole-3-carbaldehyde.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine-4-carboxylic acid and piperidine-4-amine.
Dihydropyrimidinone derivatives: Compounds containing the dihydropyrimidinone ring, such as 5,6-dimethyl-3,4-dihydropyrimidin-4-one.
Uniqueness
3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties .
Properties
IUPAC Name |
3-[[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-13-14(2)21-12-25(19(13)26)11-15-7-9-24(10-8-15)20(27)18-16-5-3-4-6-17(16)22-23-18/h3-6,12,15H,7-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPVNSYPNDCOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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